molecular formula C23H20N4O5 B604052 N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide CAS No. 1119401-92-1

N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide

Cat. No.: B604052
CAS No.: 1119401-92-1
M. Wt: 432.4g/mol
InChI Key: AGFZQVNCSIRXFF-UHFFFAOYSA-N
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Description

N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a nicotinamide moiety with a 3,4,5-trimethoxyphenyl group through a 1,2,4-oxadiazole linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of an appropriate hydrazide with a nitrile oxide. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

    Coupling with 3,4,5-trimethoxyphenyl group: The oxadiazole intermediate is then coupled with a 3,4,5-trimethoxyphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Introduction of the nicotinamide moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, or receptors involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxycinnamamide: Shares the 3,4,5-trimethoxyphenyl group but lacks the oxadiazole and nicotinamide moieties.

    N-(Pyridin-3-yl)benzamide: Contains a nicotinamide-like structure but lacks the 3,4,5-trimethoxyphenyl and oxadiazole groups.

    Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Contains the 3,4,5-trimethoxyphenyl group but differs significantly in overall structure.

Uniqueness

N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, is a key differentiator, providing unique electronic properties and potential for diverse applications.

Properties

CAS No.

1119401-92-1

Molecular Formula

C23H20N4O5

Molecular Weight

432.4g/mol

IUPAC Name

N-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C23H20N4O5/c1-29-18-11-15(12-19(30-2)20(18)31-3)21-26-23(32-27-21)16-8-4-5-9-17(16)25-22(28)14-7-6-10-24-13-14/h4-13H,1-3H3,(H,25,28)

InChI Key

AGFZQVNCSIRXFF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CN=CC=C4

Origin of Product

United States

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